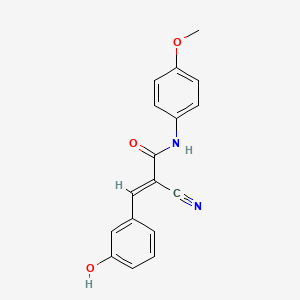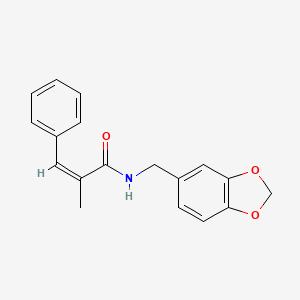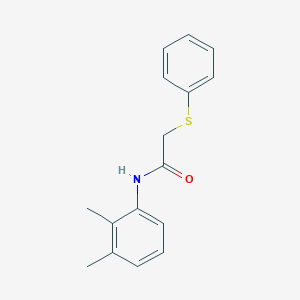
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the acrylamide family and has been synthesized using various methods. In
Scientific Research Applications
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects in these conditions. Another area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, more research is needed to explore the safety and toxicity of this compound in vivo and in human clinical trials.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for the development of novel anticancer drugs. Further studies are needed to explore its potential therapeutic effects in neurodegenerative diseases and to develop novel drug delivery systems that can enhance its bioavailability and efficacy.
Synthesis Methods
2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction. In this method, 3-hydroxybenzaldehyde and 4-methoxybenzaldehyde are reacted with malononitrile in the presence of a base such as piperidine to yield the desired product. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
properties
IUPAC Name |
(E)-2-cyano-3-(3-hydroxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-7-5-14(6-8-16)19-17(21)13(11-18)9-12-3-2-4-15(20)10-12/h2-10,20H,1H3,(H,19,21)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBGHEBDCSGANJ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=CC=C2)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5762319.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
![N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)

![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
